(1S)-6-氯-2,3,4,9-四氢-1H-咔唑-1-甲酰胺
描述
This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure and molecular formula are also part of the description.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).科学研究应用
人乳头瘤病毒感染的潜在治疗方法
- 高效不对称合成:已开发了一种与(1S)-6-氯-2,3,4,9-四氢-1H-咔唑-1-甲酰胺在结构上相关的化合物的高效不对称合成,用于潜在治疗人乳头瘤病毒感染。这种合成涉及不对称还原胺化反应,并显示出高立体选择性 (Boggs et al., 2007)。
SIRT1和SIRT2抑制
- 噁二唑-羰基氨基硫脲:合成了一系列化合物,包括(1S)-6-氯-2,3,4,9-四氢-1H-咔唑-1-甲酰胺,并研究了它们作为人类去乙酰化酶类型蛋白SIRT1和SIRT2的抑制剂 (Huhtiniemi et al., 2008)。
抗肿瘤活性
- 异核环化异噁唑罗、吡啶和嘧啶基咔唑的合成:一项研究探讨了新型异核环化咔唑的合成及其体外抗肿瘤活性。其中,一种嘧啶基咔唑衍生物显示出对癌细胞增殖具有潜在的治疗潜力 (Murali et al., 2017)。
大麻素受体激动剂
- N-甲基-3-(四氢-2H-吡喃-4-基)-2,3,4,9-四氢-1H-咔唑-6-甲酰胺:这项研究提出了一类具有低中枢神经系统穿透性的大麻素受体激动剂,突显了开发具有减少副作用的镇痛药物的潜力 (Wei et al., 2012)。
电化学和计算研究
- 对轻钢腐蚀的抑制剂:对咔唑衍生物,包括2,3,4,9-四氢-1H-咔唑-8-羧酸,作为轻钢在无生物和生物环境中的防腐蚀剂进行了研究。这些化合物在轻钢表面形成了保护膜,表明它们在防腐蚀应用中具有潜力 (Nwankwo et al., 2018)。
发光分析
- 抗炎药物的分析:研究了几种抗炎药物,包括6-氯-1,2,3,4-四氢咔唑衍生物的发光性质。这项研究对制药分析方法的发展具有重要意义 (Strojny & de Silva, 1975)
安全和危害
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
未来方向
This involves potential future research directions, like new synthetic methods, applications, etc.
For a specific compound, you might want to look for review articles or book chapters about the compound. These usually provide a comprehensive overview of what is known about the compound. If the compound is not widely studied, you might need to look at primary research articles. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.
属性
IUPAC Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
CAS RN |
848193-68-0 | |
Record name | Selisistat, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SELISISTAT, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。